Fmoc-(S)-3-Amino-4-(4-Pyridyl)-Buttersäure

Übersicht

Beschreibung

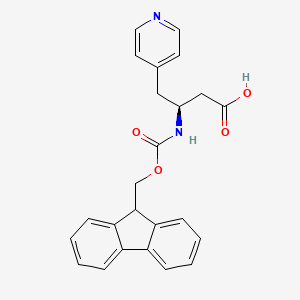

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid: is a derivative of alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in the field of peptide synthesis, especially in solid-phase peptide synthesis techniques. The presence of the pyridyl group adds unique properties to the compound, making it valuable for various scientific applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid is widely used in the synthesis of peptides and peptidomimetics. Its unique structure allows for the incorporation of pyridyl groups into peptides, which can enhance binding affinity and specificity in biochemical assays .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The pyridyl group can act as a ligand for metal ions, facilitating the study of metalloproteins.

Medicine: Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid is used in the development of peptide-based drugs. The incorporation of pyridyl groups can improve the pharmacokinetic properties of peptides, making them more stable and bioavailable.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by treating the amino acid with a silylating agent followed by an activated Fmoc reagent under anhydrous conditions . The reaction conditions often require a dry environment to prevent hydrolysis of the protecting group.

Industrial Production Methods: Industrial production of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with each addition followed by the removal of the Fmoc protecting group. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The pyridyl group can be oxidized to form N-oxides.

Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

Substitution: The pyridyl group can participate in substitution reactions, where the hydrogen atoms on the pyridine ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Piperidine is often used to remove the Fmoc group under basic conditions.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Free amino acid without the Fmoc group.

Substitution: Various substituted pyridyl derivatives.

Wirkmechanismus

The mechanism of action of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is complete, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions .

Molecular Targets and Pathways: The pyridyl group in the compound can interact with metal ions, making it useful in the study of metalloproteins. Additionally, the compound can be used to design peptides that target specific proteins or enzymes, facilitating the study of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid

- Fmoc-(S)-3-amino-4-(2-pyridyl)-butyric acid

- Fmoc-(S)-3-amino-4-(4-pyridyl)-propanoic acid

Uniqueness: Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid is unique due to the position of the pyridyl group on the butyric acid backbone. This specific positioning allows for distinct interactions with other molecules, enhancing its utility in peptide synthesis and biochemical research. The presence of the Fmoc group also provides a convenient method for protecting the amino group during synthesis, making it a valuable tool in the field of organic chemistry .

Biologische Aktivität

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid is a chiral amino acid derivative notable for its potential biological activities, particularly in medicinal chemistry and peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chiral center, and a pyridyl moiety, which collectively enhance its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid is C₂₄H₂₂N₂O₄, characterized by the following structural components:

- Fmoc Group : Provides stability and protection during peptide synthesis.

- Chiral Center : The (S) configuration influences its biological activity.

- Pyridyl Group : Enhances binding affinity to various receptors.

The biological activity of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid is primarily attributed to its ability to interact with specific molecular targets through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.

- π-π Interactions : The pyridyl group allows for π-π stacking interactions, which can stabilize protein-ligand complexes.

Pharmacological Potential

Research indicates that this compound may act as a GABA (gamma-aminobutyric acid) analog, suggesting its potential role in neuromodulation. This property makes it a candidate for therapeutic applications in treating anxiety disorders and other neurological conditions .

Comparative Analysis with Related Compounds

The biological activities of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid can be compared with several related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid | Enantiomer with opposite chirality | May exhibit different receptor interactions |

| (S)-3-Amino-4-(3-pyridyl)butyric acid | Different pyridine position | Potential variations in pharmacokinetics |

| 2-Amino-5-(pyridin-3-yl)pentanoic acid | Longer carbon chain | Affects binding dynamics and biological activity |

Study on Neuromodulation

A study investigated the effects of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid on GABAergic signaling pathways. Results indicated that this compound could modulate GABA receptor activity, enhancing inhibitory neurotransmission in vitro. This suggests potential applications in anxiety treatment and other CNS disorders .

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of Fmoc-derived compounds. It was found that certain derivatives exhibited selective antibacterial activity against Gram-positive bacteria, which may be attributed to their ability to form structured nanofibers that disrupt bacterial membranes .

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEGVQVHZCLRTM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149303 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-69-5 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.